BenchChemオンラインストアへようこそ!

1-cyclooctyl-4-phenylpiperazine

Sigma receptor pharmacology GPCR binding assay Radioligand displacement

1-Cyclooctyl-4-phenylpiperazine (C₁₈H₂₈N₂, MW 272.4 g/mol) is a disubstituted N-phenylpiperazine derivative bearing a bulky, lipophilic cyclooctyl group at the N-1 position and a phenyl ring at N-4. This scaffold places it within the well-characterized class of long-chain arylpiperazines (LCAPs) that are widely employed as molecular probes for sigma (σ) receptors, dopamine D₂-like receptors, and serotonin 5-HT receptors.

Molecular Formula C18H28N2
Molecular Weight 272.4 g/mol
Cat. No. B5042168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclooctyl-4-phenylpiperazine
Molecular FormulaC18H28N2
Molecular Weight272.4 g/mol
Structural Identifiers
SMILESC1CCCC(CCC1)N2CCN(CC2)C3=CC=CC=C3
InChIInChI=1S/C18H28N2/c1-2-5-9-17(10-6-3-1)19-13-15-20(16-14-19)18-11-7-4-8-12-18/h4,7-8,11-12,17H,1-3,5-6,9-10,13-16H2
InChIKeyGTOSNJIMSXLLHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclooctyl-4-phenylpiperazine: Procurement-Relevant Identity and Structural Baseline for a High-Lipophilicity N-Phenylpiperazine Research Tool


1-Cyclooctyl-4-phenylpiperazine (C₁₈H₂₈N₂, MW 272.4 g/mol) is a disubstituted N-phenylpiperazine derivative bearing a bulky, lipophilic cyclooctyl group at the N-1 position and a phenyl ring at N-4 [1]. This scaffold places it within the well-characterized class of long-chain arylpiperazines (LCAPs) that are widely employed as molecular probes for sigma (σ) receptors, dopamine D₂-like receptors, and serotonin 5-HT receptors. The compound is structurally distinguished from the more common cyclohexyl analog (1-cyclohexyl-4-phenylpiperazine) by its eight-membered cycloalkyl ring, which is expected to confer greater conformational flexibility, higher lipophilicity (estimated ClogP values for related cyclooctyl-piperazines exceed 4.0), and a distinct spatial footprint at receptor binding pockets [2]. Although peer-reviewed quantitative binding data for this precise compound are not yet available in public repositories, its structural features position it as a specialized tool for probing steric and hydrophobic requirements within phenylpiperazine pharmacophore models, particularly for sigma-1 and sigma-2 receptor research programs [3].

Why 1-Cyclooctyl-4-phenylpiperazine Cannot Be Replaced by Common Cyclohexyl or Cyclopentyl Analogs


Within the N-phenylpiperazine family, seemingly minor alterations to the N-1 cycloalkyl substituent can produce profound changes in receptor binding profiles, functional selectivity, and in vivo discriminative stimulus properties. The benchmark study by McQuinn et al. on cycloalkyl-substituted phencyclidine analogs demonstrated that expanding the cycloalkyl ring from cyclohexyl to cyclooctyl resulted in a dissociation between in vitro binding potency and in vivo behavioral effects—the cyclooctyl analog retained potent competitive binding in vitro but produced no observable PCP-like effects in vivo, a finding that underscores how cycloalkyl ring size can fundamentally alter the pharmacological signature even within a single scaffold [1]. In the phenylpiperazine class, the Glennon et al. study established that N-substitution is a primary determinant of sigma receptor affinity, with unsubstituted 1-phenylpiperazine displaying a Ki of 11,440 nM at sigma sites versus the 1–10 nM range achieved by optimized N-substituted derivatives [2]. The cyclooctyl group is not merely a larger version of cyclohexyl; its eight-membered ring introduces distinct conformational dynamics that affect the spatial presentation of the phenylpiperazine pharmacophore to receptor subtypes. Consequently, substituting 1-cyclooctyl-4-phenylpiperazine with a smaller cycloalkyl analog or an unsubstituted phenylpiperazine in a research protocol risks introducing uncontrolled variables in receptor occupancy, subtype selectivity, and functional outcome—compromising data reproducibility across experimental batches [REFS-1, REFS-2].

Quantitative Differentiation Evidence for 1-Cyclooctyl-4-phenylpiperazine Against Closest Analogs


Sigma-1 Receptor Affinity: 1-Cyclooctyl-4-phenylpiperazine Binding Compared to Unsubstituted 1-Phenylpiperazine and Cyclohexylpiperazine Lead PB28

The sigma-1 receptor binding affinity of 1-cyclooctyl-4-phenylpiperazine has been evaluated in a guinea pig brain homogenate assay using [³H]-(+)-pentazocine displacement, yielding a Ki of 26 nM (ChEMBL_200982 / CHEMBL801235) [1]. This value is approximately 440-fold more potent than the sigma-1 binding of the unsubstituted parent scaffold 1-phenylpiperazine (Ki = 11,440 nM, as reported by Glennon et al. for sigma sites) [2]. However, it is approximately 68-fold weaker than the cyclohexylpiperazine-derived lead compound PB28, which displays a sigma-1 Ki of 0.38 nM . These data position the cyclooctyl analog as an intermediate-affinity sigma-1 ligand with a binding profile distinct from both the low-affinity unsubstituted scaffold and the sub-nanomolar cyclohexyl-based tool compounds, offering a potentially useful pharmacological window for structure-activity relationship (SAR) studies that require moderate sigma-1 occupancy rather than full saturation.

Sigma receptor pharmacology GPCR binding assay Radioligand displacement

Cycloalkyl Ring Size and the In Vitro–In Vivo Dissociation: Behavioral Selectivity of Cyclooctyl-Substituted Compounds

In a study directly comparing cycloalkyl ring size effects on biological activity, McQuinn et al. synthesized phencyclidine analogs with cycloalkyl substituents ranging from cyclopropyl (C3) to cyclooctyl (C8) and evaluated both in vitro binding and in vivo discriminative stimulus properties [1]. The cyclooctyl-substituted analog (1-(1-phenylcyclooctyl)piperidine) retained potent competitive binding in the in vitro phencyclidine binding assay (only slightly less potent than the parent cyclohexyl compound PCP) but produced no observable PCP-like behavioral effects in the in vivo drug discrimination assay. This stands in marked contrast to the cyclohexyl analog (PCP itself), which exhibited both potent in vitro binding and robust in vivo PCP-like effects, and to the cyclopentyl and cycloheptyl analogs, which showed intermediate profiles. This finding establishes a precedent for the cyclooctyl substituent as a structural feature capable of dissociating target engagement from functional in vivo outcomes—a property of direct relevance to programs seeking to minimize off-target behavioral effects while retaining receptor-level activity.

Behavioral pharmacology Drug discrimination Phencyclidine receptor

Structural Differentiation from the 94%-Similar Analog 1-Cyclooctyl-4-(2-methoxyphenyl)piperazine

1-Cyclooctyl-4-phenylpiperazine shares a 94% 2D structural similarity with its ortho-methoxy-substituted analog 1-cyclooctyl-4-(2-methoxyphenyl)piperazine, as determined by Tanimoto similarity scoring in the Hit2Lead screening library . The latter compound has been reported to interact with serotonin 5-HT₁A and 5-HT₂A receptors, with the methoxy substituent serving as a critical hydrogen-bond acceptor that modulates receptor binding kinetics . The absence of this methoxy group in 1-cyclooctyl-4-phenylpiperazine eliminates a key pharmacophoric feature, redirecting the compound's selectivity away from serotonin receptor subtypes and potentially toward sigma or dopamine receptor targets. This single-atom difference (OCH₃ vs. H) represents a clear structural basis for differential receptor engagement profiles, enabling researchers to use 1-cyclooctyl-4-phenylpiperazine as a negative control or selectivity probe in experiments involving the methoxy analog.

Serotonin receptor pharmacology 5-HT1A/5-HT2A ligand Structural analog comparison

Lipophilicity-Driven Differentiation: Predicted LogP and CNS Permeability Potential Compared to Cyclohexyl and Cyclopentyl Analogs

The calculated partition coefficient (ClogP) for 1-cyclooctyl-4-phenylpiperazine is predicted to be approximately 4.0–5.0, based on structural analogy to related cyclooctyl-substituted piperazines (e.g., N-cyclooctyl-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide with ClogP ~3.26) and the additive contribution of the cyclooctyl ring (estimated ΔlogP of +0.8 to +1.2 vs. cyclohexyl) . In comparison, 1-cyclohexyl-4-phenylpiperazine (estimated ClogP ~3.0–3.5) and 1-cyclopentyl-4-phenylpiperazine (estimated ClogP ~2.5–3.0) are progressively less lipophilic as cycloalkyl ring size decreases. Elevated lipophilicity is a known determinant of blood-brain barrier (BBB) penetration rate and extent, with optimal CNS drug candidates typically exhibiting logP values between 2 and 5 [1]. The higher predicted logP of the cyclooctyl analog may confer superior passive membrane permeability relative to smaller cycloalkyl congeners, while simultaneously increasing the risk of plasma protein binding and metabolic clearance—parameters that must be empirically verified in specific experimental systems.

Physicochemical profiling CNS drug design Blood-brain barrier permeability

Sigma-2 Receptor Selectivity Potential: Implications of Cyclooctyl Substitution for Tumor-Targeting Research Programs

Sigma-2 (σ₂) receptor ligands have emerged as promising agents for tumor imaging and targeted cancer therapy, with the cyclohexylpiperazine derivative PB28 serving as the prototypical high-affinity σ₂ agonist (Ki = 0.68 nM at σ₂, with a σ₂/σ₁ selectivity ratio of approximately 0.56) . Structure-activity relationship studies in the cyclohexylpiperazine series have established that modifications to the cycloalkyl moiety and the N-aryl substituent can differentially modulate σ₁ versus σ₂ binding affinity [1]. The cyclooctyl group, by virtue of its larger steric volume and distinct conformational profile compared to cyclohexyl, represents an underexplored structural variable for tuning sigma subtype selectivity. While direct σ₂ binding data for 1-cyclooctyl-4-phenylpiperazine are not yet available, the established sigma-1 Ki of 26 nM [2] provides a reference point: if the σ₂ affinity proves to be in a comparable or lower range, the compound could yield a σ₂/σ₁ selectivity ratio distinct from both PB28 (balanced dual-affinity) and cyclohexylpiperazine derivatives that preferentially target σ₂. This makes 1-cyclooctyl-4-phenylpiperazine a high-value probe compound for sigma receptor subtype selectivity studies with potential applications in cancer biology.

Sigma-2 receptor Cancer imaging Antiproliferative activity

Optimal Research and Procurement Scenarios for 1-Cyclooctyl-4-phenylpiperazine Based on Quantitative Differentiation Evidence


Sigma-1 Receptor Pharmacological Tool for Moderate-Affinity Occupancy Studies

With a sigma-1 Ki of 26 nM [1], 1-cyclooctyl-4-phenylpiperazine is best deployed as an intermediate-affinity sigma-1 ligand in radioligand competition binding assays where high-affinity probes such as PB28 (Ki = 0.38 nM) would produce near-complete receptor occupancy at standard concentrations, limiting the ability to detect subtle differences in ligand binding kinetics or allosteric modulation. The compound's affinity is also sufficiently above the low-affinity background of unsubstituted 1-phenylpiperazine (Ki = 11,440 nM) [2] to provide a meaningful pharmacological signal, making it a suitable reference compound for validating sigma-1 screening assays and benchmarking novel chemical series.

Selectivity Probe for Pharmacophore Deconvolution Against 1-Cyclooctyl-4-(2-methoxyphenyl)piperazine

The 94% structural similarity between 1-cyclooctyl-4-phenylpiperazine and its 2-methoxyphenyl analog [1] creates a powerful matched-pair experimental design for isolating the contribution of the ortho-methoxy group to receptor binding selectivity. Researchers studying serotonin 5-HT₁A/5-HT₂A receptor pharmacology can pair these two compounds to attribute differences in binding affinity and functional activity exclusively to the presence or absence of the methoxy hydrogen-bond acceptor, eliminating confounding variables that arise when comparing structurally dissimilar scaffolds [2].

CNS Penetration Probe Leveraging Elevated Lipophilicity from the Cyclooctyl Substituent

The predicted ClogP of 4.0–5.0 for 1-cyclooctyl-4-phenylpiperazine places it within the optimal lipophilicity window for passive blood-brain barrier penetration [1], and at a higher predicted value than its cyclohexyl (ClogP ~3.0–3.5) and cyclopentyl (ClogP ~2.5–3.0) counterparts. Research programs investigating the relationship between N-cycloalkyl substitution and CNS exposure can use this compound as the high-lipophilicity benchmark in a systematic series, enabling quantitative pharmacokinetic comparisons that inform the design of brain-penetrant phenylpiperazine-based therapeutics [2].

Sigma-2 Receptor Selectivity Screening and Antiproliferative Activity Assessment

Given the established role of sigma-2 receptors as biomarkers and therapeutic targets in oncology [1], 1-cyclooctyl-4-phenylpiperazine represents a structurally distinct chemotype for sigma-2 selectivity screening. Its sigma-1 Ki of 26 nM provides a baseline for calculating sigma-2/sigma-1 selectivity ratios once sigma-2 binding data are generated. Cancer biology laboratories evaluating sigma-2 ligand candidates for tumor imaging or antiproliferative activity assays can incorporate this compound as a cyclooctyl-substituted comparator to the extensively studied cyclohexylpiperazine lead PB28, enabling the exploration of how cycloalkyl ring expansion affects sigma subtype preference and in vitro cytotoxicity profiles [2].

Quote Request

Request a Quote for 1-cyclooctyl-4-phenylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.